Benzenediazonium, 2-methyl-, nitrate
Description
Benzenediazonium, 2-methyl-, nitrate is a substituted diazonium nitrate salt with a methyl group at the ortho (2-) position of the benzene ring. The parent compound, benzenediazonium nitrate (CAS 619-97-6), is well-documented as an explosive organic diazonium salt with the formula C₆H₅N₃O₃, molecular weight 167.12 g/mol, and a decomposition temperature of ~90°C . The 2-methyl derivative likely shares similar reactivity but with altered stability due to steric and electronic effects from the methyl group.
Key Properties (Inferred):
- Molecular Formula: C₇H₇N₃O₃ (assuming substitution at the 2-position).
- Molecular Weight: ~181.14 g/mol.
- Physical State: Likely crystalline (analogous to benzenediazonium nitrate, which forms colorless needles ).
- Solubility: Expected to dissolve in polar solvents like water and ethanol, similar to the unsubstituted nitrate .
- Hazards: Highly sensitive to friction, impact, and heat, with explosive decomposition releasing toxic NOₓ gases .
Properties
CAS No. |
340008-91-5 |
|---|---|
Molecular Formula |
C7H7N3O3 |
Molecular Weight |
181.15 g/mol |
IUPAC Name |
2-methylbenzenediazonium;nitrate |
InChI |
InChI=1S/C7H7N2.NO3/c1-6-4-2-3-5-7(6)9-8;2-1(3)4/h2-5H,1H3;/q+1;-1 |
InChI Key |
QHCJJMYMCZFWSO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1[N+]#N.[N+](=O)([O-])[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzenediazonium, 2-methyl-, nitrate is typically synthesized by the diazotization of 2-methylaniline (o-toluidine) using nitrous acid. The reaction is carried out in an acidic medium, usually at low temperatures (0–5°C) to ensure the stability of the diazonium salt. The general reaction is as follows: [ \text{2-Methylaniline} + \text{Nitrous Acid} + \text{Acid} \rightarrow \text{this compound} + \text{Water} ]
Industrial Production Methods
In industrial settings, the diazotization process is often carried out using sodium nitrite and a mineral acid such as hydrochloric acid or sulfuric acid. The nitrous acid is generated in situ by the reaction of sodium nitrite with the acid. The reaction is carefully controlled to maintain the temperature and acidity, ensuring the formation of the desired diazonium salt.
Chemical Reactions Analysis
Types of Reactions
Benzenediazonium, 2-methyl-, nitrate undergoes several types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by various nucleophiles, leading to the formation of different aromatic compounds.
Coupling Reactions: The diazonium compound can couple with phenols or aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aromatic amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include copper(I) chloride (CuCl), copper(I) bromide (CuBr), and potassium iodide (KI). These reactions are typically carried out at low temperatures.
Coupling Reactions: Phenols and aromatic amines are commonly used as coupling partners. The reactions are usually carried out in alkaline conditions.
Reduction Reactions: Reducing agents such as sodium sulfite (Na₂SO₃) or stannous chloride (SnCl₂) are used.
Major Products Formed
Substitution Reactions: Products include aryl halides, phenols, and nitriles.
Coupling Reactions: Azo compounds, which are often brightly colored and used as dyes.
Reduction Reactions: The corresponding aromatic amine (2-methylaniline).
Scientific Research Applications
Benzenediazonium, 2-methyl-, nitrate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various aromatic compounds and dyes.
Biology: Employed in the labeling of biomolecules for detection and analysis.
Medicine: Investigated for potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of azo dyes, which are used in textiles, printing, and other applications.
Mechanism of Action
The reactivity of benzenediazonium, 2-methyl-, nitrate is primarily due to the presence of the diazonium group. The diazonium group is a good leaving group, making the compound highly reactive towards nucleophiles. In substitution reactions, the diazonium group is replaced by a nucleophile, resulting in the formation of a new aromatic compound. In coupling reactions, the diazonium compound reacts with a phenol or aromatic amine to form an azo compound, with the nitrogen atoms forming a bridge between the two aromatic rings.
Comparison with Similar Compounds
Structural and Functional Analogues
a. Benzenediazonium Nitrate (CAS 619-97-6)
- Formula : C₆H₅N₃O₃.
- Molecular Weight : 167.12 g/mol.
- Decomposition : 90°C .
- Hazards : Impact sensitivity (6 cm drop test), explosive heat of 2880 kJ/kg .
- Applications: Limited to niche synthetic reactions due to instability; primarily a hazardous intermediate.
b. Benzenediazonium Chloride
- Formula : C₆H₅ClN₂.
- Molecular Weight : 140.57 g/mol.
- Stability : More stable than the nitrate salt; used in diazo coupling reactions (e.g., azo dye synthesis) .
- Hazards : Less shock-sensitive but thermally unstable above 5°C .
c. 2-Methylbenzimidazolium Nitrate (C₈H₉N₂⁺·NO₃⁻)
- Formula : C₈H₉N₃O₃.
- Molecular Weight : 195.18 g/mol.
- Structure : A benzimidazole derivative with a methyl group and nitrate counterion, forming 1D polymeric chains via hydrogen bonding .
- Applications : Antimicrobial and coordination chemistry applications, contrasting with the explosive nature of diazonium nitrates .
Comparative Data Table
Reactivity and Stability
- However, electron-donating methyl groups may destabilize the diazonium ion, accelerating nitrogen release .
- Nitrate vs. Other Counterions : Nitrate salts (e.g., benzenediazonium, methyl nitrate) are generally more explosive than chloride or tetrafluoroborate salts due to nitrate’s oxidizing properties .
- Synthetic Utility : Unlike benzenediazonium chloride (used in Sandmeyer reactions ), the nitrate derivatives are rarely employed in synthesis due to handling risks.
Hazard Profiles
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